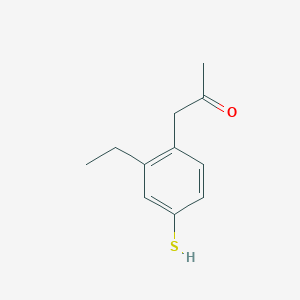![molecular formula C32H43F3N2O6 B14052066 2',6-Bis(hexyloxy)-5'-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14052066.png)
2',6-Bis(hexyloxy)-5'-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1'-biphenyl]-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,6-Bis(hexyloxy)-5’-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound with a unique structure that includes hexyloxy groups, a trifluoroacetamido group, and a biphenyl core
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
2’,6-Bis(hexyloxy)-5’-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1’-biphenyl]-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The hexyloxy and trifluoroacetamido groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
2’,6-Bis(hexyloxy)-5’-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 2’,6-Bis(hexyloxy)-5’-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoroacetamido group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The biphenyl core provides structural stability and facilitates interactions with various biomolecules .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(hexyloxy)phenyl boronic acid: Shares the hexyloxy groups but lacks the trifluoroacetamido and biphenyl components.
2,6-Bis(4-methoxy-phenyl)-4-phenyl-pyranylium tetrafluoro borate: Contains a similar aromatic structure but differs in functional groups and overall structure.
Uniqueness
2’,6-Bis(hexyloxy)-5’-((4-(2,2,2-trifluoroacetamido)butyl)carbamoyl)-[1,1’-biphenyl]-3-carboxylic acid is unique due to its combination of hexyloxy, trifluoroacetamido, and biphenyl groups, which confer specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C32H43F3N2O6 |
|---|---|
Molecular Weight |
608.7 g/mol |
IUPAC Name |
4-hexoxy-3-[2-hexoxy-5-[4-[(2,2,2-trifluoroacetyl)amino]butylcarbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C32H43F3N2O6/c1-3-5-7-11-19-42-27-15-13-23(29(38)36-17-9-10-18-37-31(41)32(33,34)35)21-25(27)26-22-24(30(39)40)14-16-28(26)43-20-12-8-6-4-2/h13-16,21-22H,3-12,17-20H2,1-2H3,(H,36,38)(H,37,41)(H,39,40) |
InChI Key |
CUDBCRXQKPDSMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=C(C=C(C=C1)C(=O)NCCCCNC(=O)C(F)(F)F)C2=C(C=CC(=C2)C(=O)O)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


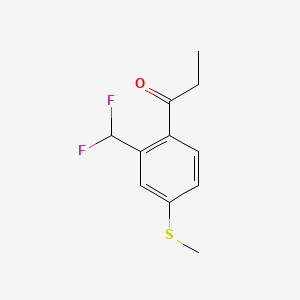
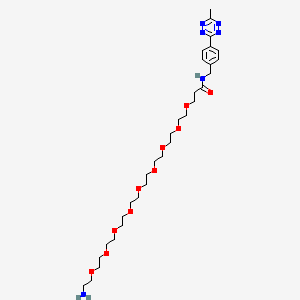

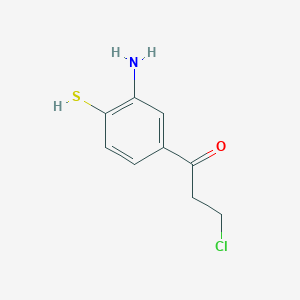
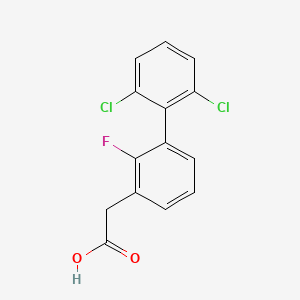
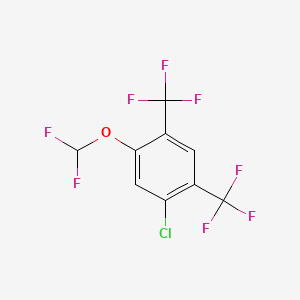
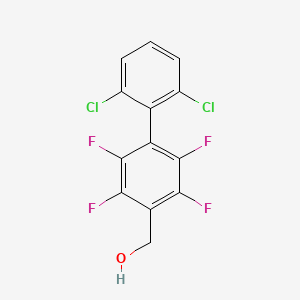
![(E)-N-(1-(((R)-1-Acryloylpyrrolidin-2-yl)methyl)-5-((((S)-3,3-dimethylbutan-2-yl)amino)methyl)-1H-benzo[d]imidazol-2(3H)-ylidene)-5-(difluoromethyl)thiophene-2](/img/structure/B14052035.png)
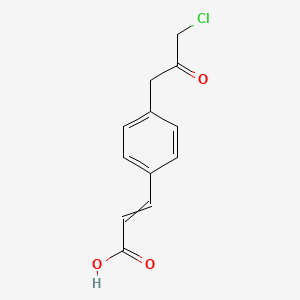
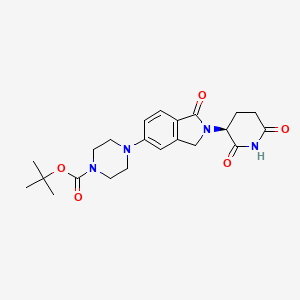
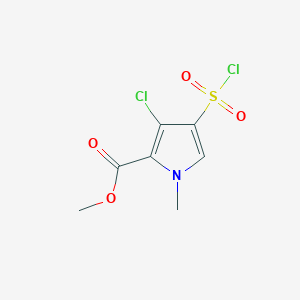
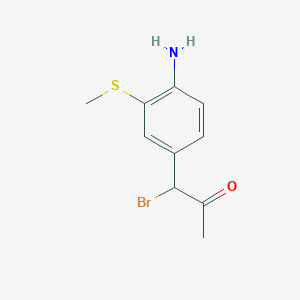
![(2E,2'E)-1,1'-cyclohexylidenebis[3-(3,4-dimethoxyphenyl)-2-propen-1-one]](/img/structure/B14052056.png)
